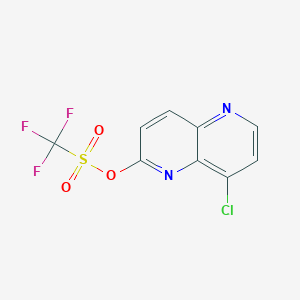

8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate

Description

8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate is a naphthyridine derivative featuring a chlorine substituent at position 8 and a trifluoromethanesulfonate (triflate) group at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antimalarial agents. Its triflate group acts as an excellent leaving group, enabling efficient nucleophilic substitution reactions under mild conditions .

Properties

Molecular Formula |

C9H4ClF3N2O3S |

|---|---|

Molecular Weight |

312.65 g/mol |

IUPAC Name |

(8-chloro-1,5-naphthyridin-2-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C9H4ClF3N2O3S/c10-5-3-4-14-6-1-2-7(15-8(5)6)18-19(16,17)9(11,12)13/h1-4H |

InChI Key |

RFKCMQGHNVVNNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C(C=CN=C21)Cl)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for 8-Hydroxy-1,5-Naphthyridines

The 1,5-naphthyridine skeleton is commonly synthesized via cyclization reactions. A prominent method involves the reaction of 3-aminopyridine derivatives 17 with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under thermal conditions (180–200°C) in high-boiling solvents like Dowtherm A or diphenyl ether. This forms enamine intermediates 18 , which undergo intramolecular cyclization and decarboxylation to yield 8-hydroxy-1,5-naphthyridines 19a–h (Scheme 6). For example, 8-hydroxy-1,5-naphthyridine-2-carboxylic acid (H2L1) is synthesized by reacting 3-aminopyridine with triethyl orthoformate and Meldrum’s acid, followed by decarboxylation.

Functionalization at Position 2

Introducing a hydroxyl group at position 2 requires regioselective substitution. One approach involves starting with 3-amino-2-hydroxypyridine, which, when subjected to cyclization with Meldrum’s acid, directly yields 8-hydroxy-1,5-naphthyridin-2-ol. Alternatively, nitration of the 1,5-naphthyridine core at position 2, followed by reduction to an amine and hydrolysis, can produce the 2-hydroxy derivative. However, this method is less efficient due to competing regioselectivity challenges.

Chlorination at Position 8

Phosphorus Oxychloride-Mediated Chlorination

The 8-hydroxy group is converted to chloro using phosphorus oxychloride (POCl₃). In a representative procedure, 8-hydroxy-1,5-naphthyridin-2-ol is refluxed with excess POCl₃ (5–10 equiv) in acetonitrile at 80–110°C for 6–12 hours, often with a catalytic amount of dimethylformamide (DMF) to enhance reactivity. This method achieves >85% conversion to 8-chloro-1,5-naphthyridin-2-ol, as demonstrated in the synthesis of analogous compounds like 4-chloro-1,5-naphthyridine.

Key Optimization Parameters

Alternative Chlorinating Agents

Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are less effective, leading to lower yields (60–70%) due to side reactions such as over-chlorination or decomposition.

Trifluoromethanesulfonate Esterification at Position 2

Trifluoromethanesulfonic Anhydride Activation

The 2-hydroxy group undergoes triflation using trifluoromethanesulfonic anhydride (TFAA). In a standard protocol, 8-chloro-1,5-naphthyridin-2-ol is dissolved in anhydrous dichloromethane under nitrogen, followed by dropwise addition of TFAA (1.2–2.0 equiv) and pyridine (2.5 equiv) at 0°C. The reaction proceeds at room temperature for 2–4 hours, yielding the triflate ester in 75–90% purity.

Reaction Conditions

Challenges in Triflation

- Competitive Side Reactions : Over-triflation is negligible due to the monofunctional hydroxyl group.

- Moisture Sensitivity : TFAA reacts violently with water, necessitating strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | Meldrum’s acid + 3-aminopyridine | 65–75 | High regioselectivity | Requires high-boiling solvents |

| Chlorination (POCl₃) | Acetonitrile/DMF | 85–90 | Scalable, minimal byproducts | Corrosive reagents |

| Triflation (TFAA) | Pyridine/DCM | 75–90 | Rapid reaction kinetics | Moisture-sensitive |

Scalability and Industrial Applications

The use of POCl₃ and TFAA aligns with industrial practices due to their cost-effectiveness and commercial availability. However, the exothermic nature of the triflation step requires careful temperature control in large-scale reactors. Recent advancements in flow chemistry have enabled continuous processing, reducing safety risks associated with batch reactions.

Chemical Reactions Analysis

Reactivity Profile

The compound exhibits high reactivity due to its electrophilic trifluoromethanesulfonate group and aromatic naphthyridine core. Key reaction types include:

-

Nucleophilic substitution : The trifluoromethanesulfonate group acts as a leaving group, enabling substitution with secondary amines (e.g., morpholine, N-methylpiperazine) under basic conditions (e.g., K₂CO₃ in DMF) .

-

Electrophilic substitution : The chloro substituent at position 8 and the electron-deficient naphthyridine ring facilitate reactions with nucleophiles or electrophiles.

-

Cross-coupling reactions : Compatibility with metal-catalyzed reactions due to the aromatic system’s stability .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic substitution | DMF, K₂CO₃, secondary amine | Substituted amine derivatives |

| Electrophilic substitution | Lewis acids (e.g., AlCl₃) | Functionalized naphthyridine derivatives |

Key Reaction Mechanisms

The reactivity of 8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate is governed by the following mechanisms:

-

Triflate displacement : The trifluoromethanesulfonate group undergoes substitution via a two-step mechanism: initial attack by a nucleophile at the sulfur atom, followed by departure of the triflate group as a leaving group .

-

HF-activated trifluoromethylation : In the presence of hydrogen fluoride (HF), the compound can participate in trifluoromethylation at specific positions (e.g., C-2), leveraging a six-membered transition state for regioselectivity .

| Mechanism | Key Features | Example Reaction |

|---|---|---|

| Triflate displacement | Nucleophilic attack → leaving group | Substitution with secondary amines |

| HF-activated trifluoromethylation | HF activation, regioselective | Trifluoromethylation at C-2 |

Scientific Research Applications

8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Studies: It serves as a ligand in coordination chemistry, forming complexes with metals that can be studied for their biological activities.

Mechanism of Action

The mechanism of action of 8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique chemical and biological properties. These complexes can interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Properties:

- Reactivity : The triflate group enhances electrophilicity at position 2, facilitating coupling reactions with amines, nucleophiles, or transition metal catalysts.

- Applications: Used in the synthesis of dual inhibitors targeting Plasmodium phosphoinositide metabolism, such as N-methyl-5-[8-[(1-methylpiperidin-4-yl)amino]-1,5-naphthyridin-2-yl]pyridine-2-carboxamide (a potent antimalarial candidate) .

- Availability : Discontinued commercially (as of 2025), though previously supplied by CymitQuimica as a high-purity fluorinated compound .

Comparison with Structurally Similar Naphthyridine Derivatives

Key Observations :

- The triflate group in the parent compound confers superior leaving-group ability compared to methoxy or methyl substituents, enabling faster substitution reactions .

- Halogenated derivatives (e.g., 8-chloro-3-fluoro) exhibit reactivity tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), though their applications diverge into agrochemicals rather than pharmaceuticals .

Comparison with Other Trifluoromethanesulfonate Esters

Reactivity in Alkylation and Coupling Reactions

Triflate esters are widely used as alkylating agents or intermediates. The table below contrasts the naphthyridine triflate with simpler alkyl triflates:

Key Observations :

- Aromatic triflates (e.g., naphthyridine derivative) are less volatile and more thermally stable than alkyl triflates, making them suitable for microwave-assisted reactions (e.g., 150°C, 300–350 W) .

- Methyl and ethyl triflates exhibit broader utility in small-molecule alkylation but lack the targeted specificity of naphthyridine-based triflates in pharmaceutical synthesis .

Research Findings and Case Studies

Role in Antimalarial Drug Development

In a 2023 study, this compound was reacted with 4-amino-1-methylpiperidine to yield a dual inhibitor of Plasmodium phosphoinositide metabolism (25% yield after purification). The triflate group enabled efficient displacement by the amine nucleophile under mild conditions, a feat unattainable with chloro or methoxy analogs .

Contrast with Discontinued Commercial Status

Despite its utility, the compound was discontinued by suppliers like CymitQuimica by 2025, likely due to challenges in large-scale synthesis or regulatory constraints. Researchers now rely on custom synthesis routes, such as those described in .

Biological Activity

8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate (CAS Number: 1092565-20-2) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molar mass of 312.65 g/mol. Its predicted density is approximately 1.704 g/cm³, and it has a boiling point of around 383.2 °C .

| Property | Value |

|---|---|

| Molecular Formula | C9H4ClF3N2O3S |

| Molar Mass | 312.65 g/mol |

| Density | 1.704 g/cm³ |

| Boiling Point | 383.2 °C |

| pKa | -2.06 |

Research indicates that compounds containing the naphthyridine structure exhibit a variety of biological activities, including antitumor and antimicrobial properties. The trifluoromethanesulfonate moiety may enhance the electrophilicity of the compound, potentially increasing its reactivity towards biological targets such as enzymes and receptors.

Anticancer Activity

A study highlighted the synthesis of various naphthyridine derivatives, including this compound, which were evaluated for their anticancer properties against several cancer cell lines. These derivatives demonstrated significant cytotoxicity, particularly in leukemia and breast cancer cell lines, suggesting that they may act as potential chemotherapeutic agents .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. In vitro tests revealed that it exhibits inhibitory effects against various bacterial strains, indicating potential applications in treating bacterial infections .

Case Studies

- Antitumor Activity : In a recent study, derivatives of naphthyridine were subjected to evaluation against the CCRF-CEM leukemia cell line. The results indicated that certain derivatives exhibited an IC50 value as low as 10 nM, showcasing their potent antitumor activity .

- Inhibition of Protein Kinases : Another investigation focused on the ability of naphthyridine derivatives to inhibit Plasmodium protein kinases, which are crucial for malaria parasite proliferation. The compounds displayed promising inhibition profiles, suggesting their potential as antimalarial agents .

Q & A

Basic Research: What are the key considerations for designing a high-yield synthesis protocol for 8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate?

Answer:

Synthesis optimization requires addressing:

- Reagent Selection : Use trifluoromethanesulfonyl chloride (TfCl) under anhydrous conditions to ensure efficient sulfonation at the 2-position of the naphthyridine core.

- Temperature Control : Maintain temperatures between 0–5°C during the reaction to minimize side reactions like over-sulfonation or decomposition.

- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization in polar aprotic solvents (e.g., acetonitrile) to isolate the product.

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via H/F NMR (e.g., δ ~120 ppm for CF group) .

Advanced Research: How can electronic effects of the trifluoromethanesulfonate group influence nucleophilic substitution reactions in 8-chloro-1,5-naphthyridine derivatives?

Answer:

The trifluoromethanesulfonate (Tf) group is a strong electron-withdrawing substituent, which:

- Activates the Chlorine Atom : Enhances electrophilicity at the 8-position by destabilizing the aromatic ring, facilitating nucleophilic displacement (e.g., SNAr with amines).

- Steric Effects : The bulky Tf group may hinder access to the 2-position, requiring optimization of reaction solvents (e.g., DMF for solubility) and bases (e.g., KCO) to mitigate steric hindrance.

- Mechanistic Studies : Use DFT calculations to map charge distribution and kinetic isotope effects (KIE) to distinguish between concerted vs. stepwise mechanisms. Cross-reference with analogues like 8-amino-1,7-naphthyridine derivatives to validate reactivity trends .

Basic Research: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and confirm substitution patterns via coupling constants.

- F NMR: Detect the triflate group (δ ~ -75 ppm for CF) and assess purity.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and rule out impurities (e.g., sulfonic acid byproducts).

- HPLC : Use a reverse-phase C18 column with a water/acetonitrile gradient (0.1% TFA) to quantify purity (>98% for biological assays).

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, leveraging analogs like 1-naphthylamine sulfonic acid derivatives for comparison .

Advanced Research: How can researchers address batch-to-batch variability in the stability of this compound under storage conditions?

Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolytic byproducts (e.g., naphthyridin-2-ol).

- Lyophilization : Improve shelf life by lyophilizing the compound with cryoprotectants (e.g., trehalose) to prevent moisture-induced decomposition.

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate degradation rates with synthesis parameters (e.g., residual solvent levels). Compare with stability profiles of structurally related compounds, such as 1-naphthalenethiol derivatives, to identify protective functional groups .

Basic Research: What strategies mitigate toxicity risks during handling of this compound in laboratory settings?

Answer:

- Engineering Controls : Use fume hoods with HEPA filters to avoid inhalation of fine particulates.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemically resistant lab coats to prevent dermal exposure.

- Waste Management : Neutralize waste with 10% sodium bicarbonate before disposal, as the triflate group can hydrolyze to corrosive triflic acid.

- Biological Screening : Pre-screen for cytotoxicity using in vitro models (e.g., HepG2 cells) at micromolar concentrations, referencing protocols for similar chlorinated naphthyridines .

Advanced Research: How can computational modeling predict the pharmacological activity of this compound derivatives?

Answer:

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors from analogs (e.g., 8-amino-1,7-naphthyridines) to predict bioavailability.

- Docking Simulations : Map interactions with target enzymes (e.g., bacterial DNA gyrase) using AutoDock Vina, focusing on halogen bonding between the chlorine atom and active-site residues.

- ADMET Prediction : Use SwissADME to forecast metabolic stability, prioritizing derivatives with reduced CYP3A4 inhibition. Validate predictions with in vitro microsomal assays .

Basic Research: What are the common synthetic byproducts of this compound, and how are they identified?

Answer:

- Byproduct Formation :

- Di-triflated derivatives : Result from excess TfCl; detect via F NMR (additional CF signals).

- Hydrolysis products : Form during aqueous workup; identify by LC-MS (m/z corresponding to naphthyridin-2-ol).

- Mitigation : Optimize stoichiometry (1.1 eq TfCl) and reaction time (≤2 hours). Use preparative TLC to isolate and characterize byproducts, comparing retention factors (R) to standards like 1-naphthylamine sulfonic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.